
Ethyl 6-iodo-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-iodo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
The synthesis of Ethyl 6-iodo-1H-indazole-3-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the reaction of 6-iodoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Ethyl 6-iodo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield different functionalized products.
Aplicaciones Científicas De Investigación
Ethyl 6-iodo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Ethyl 6-iodo-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets in biological systems. The indazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Ethyl 6-iodo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
Ethyl 6-bromo-1H-indazole-3-carboxylate: Similar in structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
Ethyl 6-chloro-1H-indazole-3-carboxylate: Contains a chlorine atom, offering different substitution patterns and potentially different pharmacological properties.
Ethyl 6-fluoro-1H-indazole-3-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interaction with biological targets.
This compound is unique due to the presence of the iodine atom, which can be easily substituted, making it a versatile intermediate for further chemical modifications .
Propiedades
IUPAC Name |
ethyl 6-iodo-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPHEXSNBCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
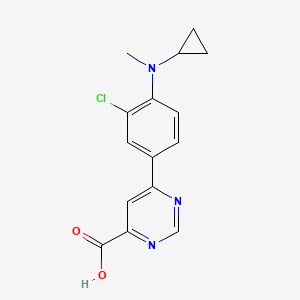
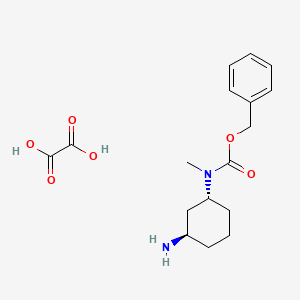


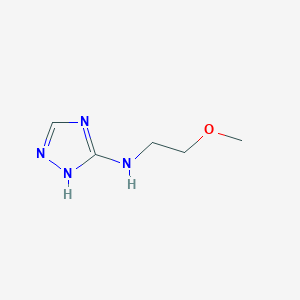
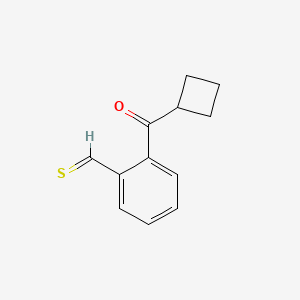
![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
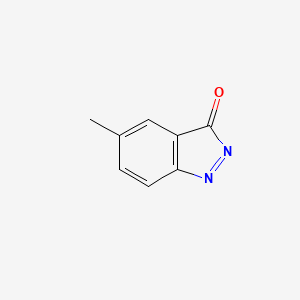

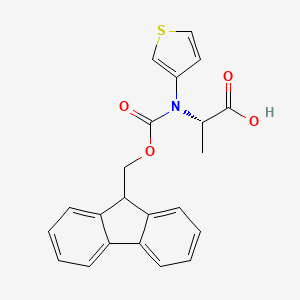

![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
